molecular formula C16H17ClN2OS B2998640 [2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone CAS No. 478030-55-6

[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone

Cat. No. B2998640
M. Wt: 320.84
InChI Key: YAGPULHIQXIETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C16H17ClN2OS . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone” consists of 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Structural and Theoretical Studies

Cancer Research

  • Lefranc et al. (2013) investigated thiazoles, including compounds akin to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, for their in vitro growth inhibitory activity against various human cancer cell lines. They observed significant activity, particularly against gliomas (Lefranc et al., 2013).

Synthesis and Characterization

Drug Discovery

properties

IUPAC Name

[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPULHIQXIETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone

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